(2Z)-7-[(dibutylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
Description
The compound "(2Z)-7-[(dibutylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one" is a benzofuran-3(2H)-one derivative characterized by a Z-configuration at the benzylidene double bond. Key structural features include:
- A 2-ethoxybenzylidene substituent at position 2, where the ethoxy group may enhance electron-donating effects compared to other substituents.
- A hydroxyl group at position 6, enabling hydrogen bonding and influencing solubility.
This scaffold is structurally analogous to bioactive benzofuran derivatives, which are often explored for antimicrobial, anticancer, or anti-inflammatory properties.
Properties
Molecular Formula |
C26H33NO4 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2Z)-7-[(dibutylamino)methyl]-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C26H33NO4/c1-4-7-15-27(16-8-5-2)18-21-22(28)14-13-20-25(29)24(31-26(20)21)17-19-11-9-10-12-23(19)30-6-3/h9-14,17,28H,4-8,15-16,18H2,1-3H3/b24-17- |
InChI Key |
ISWUEGRQTUNYBC-ULJHMMPZSA-N |
Isomeric SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3OCC)/C2=O)O |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3OCC)C2=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related benzofuran-3(2H)-one derivatives from the evidence, focusing on substituent variations and inferred properties:
Key Findings:
Amino Group Influence: The dibutylaminomethyl group in the target compound confers higher lipophilicity compared to dimethylaminomethyl or bis(2-methoxyethyl)aminomethyl groups. This could enhance blood-brain barrier penetration but reduce aqueous solubility. The absence of an amino group in the 4-methoxy derivative limits its interaction with charged biological targets.
2-fluoro and 2-chloro groups introduce electron-withdrawing effects, which may alter electronic distribution and binding affinity to targets like enzymes.
Hydroxy Group Position :
- The conserved 6-hydroxy group across all compounds suggests a role in hydrogen bonding, which is critical for target recognition or solubility.
Biological Implications :
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